molecular formula C20H33N3O5 B562418 11-Maleimidoundecane-1-carbonyl-1-(t-butyl)carbazate CAS No. 1076198-39-4

11-Maleimidoundecane-1-carbonyl-1-(t-butyl)carbazate

Cat. No.: B562418
CAS No.: 1076198-39-4
M. Wt: 395.5
InChI Key: NBTFCGXTQDBNFO-UHFFFAOYSA-N
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Description

11-Maleimidoundecane-1-carbonyl-1-(t-butyl)carbazate is a biochemical reagent primarily used in scientific research. It is known for its unique structure and properties, making it valuable in various fields such as chemistry, biology, and medicine .

Preparation Methods

The synthesis of 11-Maleimidoundecane-1-carbonyl-1-(t-butyl)carbazate involves several stepsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

11-Maleimidoundecane-1-carbonyl-1-(t-butyl)carbazate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

11-Maleimidoundecane-1-carbonyl-1-(t-butyl)carbazate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 11-Maleimidoundecane-1-carbonyl-1-(t-butyl)carbazate involves its interaction with specific molecular targets. The maleimide group can form covalent bonds with thiol groups in proteins, leading to modifications that affect protein function and activity. This interaction is crucial in various biochemical assays and research applications .

Comparison with Similar Compounds

11-Maleimidoundecane-1-carbonyl-1-(t-butyl)carbazate can be compared with other similar compounds, such as:

  • N-(2-Maleimidoethyl)-N-methylpropionamide
  • N-(2-Maleimidoethyl)-N-methylbutyramide
  • N-(2-Maleimidoethyl)-N-methylvaleramide

These compounds share similar structural features but differ in their specific functional groups and chain lengths. The uniqueness of this compound lies in its specific combination of the maleimide group, undecane chain, and t-butyl carbazate group, which imparts distinct properties and applications .

Properties

IUPAC Name

tert-butyl N-[11-(2,5-dioxopyrrol-1-yl)undecanoylamino]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33N3O5/c1-20(2,3)28-19(27)22-21-16(24)12-10-8-6-4-5-7-9-11-15-23-17(25)13-14-18(23)26/h13-14H,4-12,15H2,1-3H3,(H,21,24)(H,22,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBTFCGXTQDBNFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NNC(=O)CCCCCCCCCCN1C(=O)C=CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00652624
Record name tert-Butyl 2-[11-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)undecanoyl]hydrazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1076198-39-4
Record name 1,1-Dimethylethyl 2-[11-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxoundecyl]hydrazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1076198-39-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 2-[11-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)undecanoyl]hydrazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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